An In-Depth Technical Guide to the Physicochemical Properties of 3-Stearoyl-1-olein and Related Triacylglycerols
An In-Depth Technical Guide to the Physicochemical Properties of 3-Stearoyl-1-olein and Related Triacylglycerols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The user's query "3-Stearo-1-olein" is structurally ambiguous. In standard lipid nomenclature, this could refer to 1-oleoyl-3-stearoyl-glycerol, a diacylglycerol, or a triacylglycerol where the second acyl group is unspecified. Given the common interest in triacylglycerols (TAGs) in research and drug development, this guide will focus on the physicochemical properties of several representative TAGs containing stearoyl and oleoyl moieties. Specifically, we will examine:
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1,3-Distearoyl-2-oleoylglycerol (SOS)
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1-Palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol (POS)
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1-Stearoyl-2-oleoyl-3-linoleoyl-rac-glycerol (SOL)
These compounds are significant components of various natural fats and oils and serve as important models for understanding lipid behavior in biological and pharmaceutical systems.
Physicochemical Properties
The physicochemical properties of these triacylglycerols are summarized in the tables below. These properties are crucial for understanding their behavior in various applications, from formulation development to their role in biological membranes and metabolic pathways.
| Property | 1,3-Distearoyl-2-oleoylglycerol (SOS) | 1-Palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol (POS) | 1-Stearoyl-2-oleoyl-3-linoleoyl-rac-glycerol (SOL) |
| Molecular Formula | C₅₇H₁₀₈O₆[1] | C₅₅H₁₀₄O₆[2] | C₅₇H₁₀₄O₆[3] |
| Molecular Weight | 889.5 g/mol [1] | 861.4 g/mol [2] | 885.4 g/mol [3] |
| Physical State | Solid at room temperature[4][5] | Solid at room temperature | Solid at room temperature |
| Melting Point | The β'-3 polymorph melts at approximately 36.5 °C, while the β₁-3 polymorph melts at around 43.0 °C[6]. | Not explicitly found for the pure compound. As a major component of cocoa butter, it contributes to its melting profile around body temperature. | Not explicitly found. |
| Boiling Point | Not available | 800.3°C at 760 mmHg[7] | Not available |
| Density | Not available | 0.915 g/cm³[7] | 0.9044 g/cm³[8][9] |
| Refractive Index | Not available | 1.469[10] | 1.4661 at 589nm[8][9] |
| Solubility | Soluble in chloroform (10 mg/ml)[1]. | Slightly soluble in chloroform and methanol[2]. | Slightly soluble in chloroform. Soluble in DMF (10 mg/ml) and Ethanol (10 mg/ml). Soluble in a 1:1 solution of Ethanol:PBS (pH 7.2) at 0.5 mg/ml[3]. |
Experimental Protocols
The determination of the physicochemical properties of triacylglycerols involves a range of analytical techniques. Below are detailed methodologies for key experiments.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal properties of materials. It measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
Protocol:
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Sample Preparation: Accurately weigh 10-15 mg of the triacylglycerol sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
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Instrument Calibration: Calibrate the DSC instrument using standard materials with known melting points and enthalpies of fusion.
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Thermal Program:
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Heat the sample to 80°C and hold for 5 minutes to erase any crystal memory.
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Cool the sample at a controlled rate (e.g., 10°C/min) to -50°C and hold for 5 minutes to ensure complete crystallization.
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Heat the sample from -50°C to 80°C at a controlled rate (e.g., 10°C/min) to obtain the melting curve.
-
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Data Analysis: The melting point is determined from the resulting DSC thermogram. It can be reported as the onset temperature, the peak temperature, or the temperature at which the melting process is complete[11][12]. The melting range of a fat containing 1,2-distearoyl-3-oleoylglycerol (SSO) has been reported as 16.83–34.28 °C[13].
Structural Characterization by ¹H-NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for the structural elucidation of triacylglycerols, providing information on the types and distribution of fatty acids.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the triacylglycerol sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire the ¹H-NMR spectrum at a constant temperature (e.g., 25°C).
-
-
Data Acquisition: Acquire the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.
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Spectral Analysis:
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The signals of the terminal methyl group of linolenic acid are shifted downfield compared to other fatty acids, allowing for its quantification[14].
-
The integration of signals from allylic and bis-allylic protons can be used to quantify oleic and linoleic acids[14].
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The multiplet around δH 5.24 corresponds to the single proton at the sn-2 position of the glycerol backbone[15].
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Signals around δH 5.32 are attributed to the vinyl protons (CH=CH) of unsaturated fatty acids[15].
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The terminal methyl groups of the fatty acid chains typically resonate around δH 0.86[15].
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Analysis by Mass Spectrometry
Mass spectrometry (MS) is a sensitive technique for the analysis of triacylglycerols, enabling the determination of their molecular weight and fatty acid composition.
Protocol (Flow Injection Analysis - Tandem Mass Spectrometry):
-
Sample Preparation:
-
Perform a lipid extraction from the sample matrix using a suitable method (e.g., a biphasic separation with methyl-tert-butyl ether (MTBE), methanol, and water)[16].
-
Reconstitute the dried lipid extract in a solvent compatible with the MS system (e.g., 1:1 dichloromethane:methanol with 10 mM ammonium acetate)[16].
-
-
Instrumentation:
-
Utilize a triple quadrupole mass spectrometer coupled with a flow injection analysis (FIA) system[17].
-
-
MS Method:
-
Data Analysis: The MRM transitions allow for the identification and quantification of the fatty acids present in the triacylglycerol molecules[19].
Signaling Pathways and Workflows
De Novo Triacylglycerol Biosynthesis
Triacylglycerols are synthesized de novo from fatty acids and a glycerol backbone through a series of enzymatic reactions primarily occurring in the endoplasmic reticulum. This pathway is crucial for energy storage and is a key area of study in metabolic diseases.
Caption: The Kennedy pathway for de novo triacylglycerol synthesis.
Pathway Description: The primary pathway for de novo triacylglycerol synthesis is the Kennedy pathway[20]. It begins with glycerol-3-phosphate, which is sequentially acylated by two different acyl-CoA molecules. The first acylation is catalyzed by glycerol-3-phosphate acyltransferase (GPAT), forming lysophosphatidic acid. The second acylation is catalyzed by lysophosphatidic acid acyltransferase (LPAAT) to produce phosphatidic acid. The phosphate group is then removed by phosphatidic acid phosphatase (PAP) to yield diacylglycerol. Finally, diacylglycerol is acylated by a third acyl-CoA molecule in a reaction catalyzed by diacylglycerol acyltransferase (DGAT) to form the triacylglycerol[20][21].
Experimental Workflow for Triacylglycerol Analysis
A typical workflow for the comprehensive analysis of triacylglycerols from a biological sample involves extraction, separation, and identification.
Caption: A generalized workflow for the analysis of triacylglycerols.
Workflow Description: The analysis of triacylglycerols from a biological matrix typically starts with the extraction of total lipids using established methods like the Folch or Bligh-Dyer procedures. The extracted lipids are then often separated based on their polarity and molecular weight using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The separated triacylglycerols are subsequently introduced into a mass spectrometer for detection and structural characterization. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a common method for this purpose. Finally, the acquired data is processed to identify and quantify the individual triacylglycerol species present in the sample.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 1,3-Distearoyl-2-oleoylglycerol | C57H108O6 | CID 13183956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Heterogeneous Nucleation of 1,3-Distearoyl-2-oleoylglycerol on Tristearin Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS#:2190-27-4 | 1-Palmitoyl-2-Oleoyl-3-Stearoyl-rac-glycerol | Chemsrc [chemsrc.com]
- 8. cymitquimica.com [cymitquimica.com]
- 9. 1-LINOLEOYL-2-OLEOYL-3-STEAROYL-RAC-GLYCEROL | 135092-48-7 [chemicalbook.com]
- 10. CAS#:2190-28-5 | 1-Palmitoyl-2-Stearoyl-3-Oleoyl-rac-glycerol | Chemsrc [chemsrc.com]
- 11. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 12. researchgate.net [researchgate.net]
- 13. Melting, Crystallization, and In Vitro Digestion Properties of Fats Containing Stearoyl-Rich Triacylglycerols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. article.sapub.org [article.sapub.org]
- 16. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]
- 18. lcms.cz [lcms.cz]
- 19. lcms.cz [lcms.cz]
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